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Compound of Interest

Compound Name: 4-[(nitrooxy)methyl]Benzoic acid

Cat. No.: B12561520

Get Quote

Executive Summary & Structural Context
Target Molecule: 4-[(nitrooxy)methyl]benzoic acid CAS Registry Number: 84503-45-7

(Generic NO-linker class) / Specific Patent Ref: WO2011058162A1 Molecular Formula:

C₈H₇NO₅ Molecular Weight: 197.14 g/mol [1]

This molecule serves as a bifunctional linker: the carboxylic acid moiety allows for esterification

with active pharmaceutical ingredients (e.g., aspirin, naproxen), while the (nitrooxy)methyl

group acts as a nitric oxide (NO) donor.[1][2]

The Analytical Challenge: The primary challenge in characterizing this compound is

distinguishing the nitrate ester (

) from its hydrolytic degradation product, the alcohol (

), and the starting material, the benzyl halide (

).[1] This guide focuses on using NMR as a self-validating tool to confirm the integrity of the
labile nitrate ester.
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Synthesis & Sample Preparation Context
To interpret the spectrum accurately, one must understand the sample's history. The compound

is typically synthesized via the nucleophilic displacement of a benzyl halide (chloride or

bromide) with silver nitrate (

) in acetonitrile.

Sample Preparation Protocol
Solvent Selection:DMSO-d₆ is the mandatory solvent.[1]

Reasoning: The carboxylic acid group renders the molecule sparingly soluble in

. Furthermore, acidic traces in chloroform can accelerate the hydrolysis of the nitrate ester.
DMSO-d₆ provides excellent solubility and stabilizes the acidic proton for observation.[1]

Concentration: 10–15 mg in 0.6 mL DMSO-d₆.

Handling: Prepare fresh. Nitrate esters are sensitive to light and moisture.[1] Avoid heating

the NMR tube.

1H NMR Analysis: The Self-Validating Fingerprint
The proton NMR spectrum provides the most immediate confirmation of structure. The

diagnostic signal is the benzylic methylene singlet.

Predicted Spectral Data (DMSO-d₆, 400 MHz)
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Moiety
Shift (

, ppm)
Multiplicity Integral

Coupling (

)

Structural
Assignment

-COOH 13.0 - 13.2 Broad Singlet 1H -

Carboxylic

acid proton.

[1] Broad due

to hydrogen

bonding.

Ar-H (ortho) 7.98 - 8.05 Doublet (d) 2H 8.2 Hz

Protons ortho

to electron-

withdrawing

COOH

(deshielded).

[1]

Ar-H (meta) 7.55 - 7.60 Doublet (d) 2H 8.2 Hz

Protons meta

to COOH

(ortho to alkyl

group).[1]

-CH₂-ONO₂ 5.55 - 5.65 Singlet (s) 2H -

CRITICAL:

Benzylic

protons

attached to

nitrate.[1]

Mechanistic Insight & Troubleshooting
The shift of the benzylic methylene is the primary quality control parameter.

5.60 ppm:Pure Product. The nitrate group is highly electronegative, deshielding the
methylene protons significantly downfield.

4.80 ppm:Impurity (Starting Material). Indicates unreacted 4-(chloromethyl)benzoic acid.[1]

4.60 ppm:Impurity (Hydrolysis). Indicates 4-(hydroxymethyl)benzoic acid.[1] This suggests
the nitrate ester has hydrolyzed (often due to wet DMSO or heating).
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13C NMR Analysis[2][3][4][5][6][7][8][9][10]
The Carbon-13 spectrum confirms the carbon skeleton and the oxidation state of the benzylic

position.[1]

Predicted Spectral Data (DMSO-d₆, 100 MHz)

Carbon Type
Shift (

, ppm)
Assignment

C=O 166.8 Carboxylic acid carbonyl.[1]

Ar-C (Quaternary) 140.5
Ipso to methylene group

(para).[1]

Ar-C (Quaternary) 131.0
Ipso to carbonyl group (ipso).

[1]

Ar-CH 129.5
Aromatic carbons ortho to

COOH.[1]

Ar-CH 128.2
Aromatic carbons meta to

COOH.[1]

-CH₂-ONO₂ 73.5 - 74.5
Diagnostic: Benzylic carbon

attached to nitrate.[1]

Note: The benzylic carbon of the corresponding alcohol (

) appears significantly upfield at ~63 ppm.[1]

Visualizing the Analytical Logic
The following diagrams illustrate the workflow for validating this specific molecule and the

structural connectivity logic.

Diagram 1: QC & Validation Workflow
This flowchart guides the researcher through the decision-making process based on the

chemical shift of the methylene peak.
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Caption: Logical decision tree for validating the synthesis of 4-[(nitrooxy)methyl]benzoic acid
based on 1H NMR methylene shifts.

Diagram 2: Structural Connectivity (HMBC)
This diagram visualizes the Heteronuclear Multiple Bond Correlations (HMBC) required to

assign the quaternary carbons definitively.
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Molecule Fragments

Ar-H (7.6 ppm)

C-Ipso (140 ppm)
3J

C-Ipso (131 ppm)
3J

CH2 (5.6 ppm) 3J (Strong)

C-Nitrate (74 ppm)1J (HSQC)

Click to download full resolution via product page

Caption: Key HMBC (Long-range C-H) correlations used to assign the quaternary aromatic

carbons.

Experimental Protocol for Synthesis Validation
To replicate the results described above, follow this standardized characterization workflow.

Isolation: Filter the reaction mixture (acetonitrile) to remove solid silver salts (

).[1] Evaporate the solvent under reduced pressure at <40°C (nitrates are thermally
unstable).

Workup: Partition the residue between ethyl acetate and dilute HCl (to protonate the acid).

Wash with brine, dry over

, and concentrate.

NMR Prep: Take ~10 mg of the white/yellowish solid.[1] Dissolve completely in 0.6 mL

DMSO-d₆.

Acquisition:

Run standard proton (16 scans).[1]
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Crucial Step: Zoom into the 4.5 – 6.0 ppm region.

Integrate the aromatic region (4H total) and normalize.[1]

Check the integral of the singlet at 5.6 ppm. It should be exactly 2H.

Self-Check: If the integral is <2H and new peaks appear at 4.6 ppm, the sample is

degrading.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12561520/docs#spectroscopic-analysis-of-4-
nitrooxy-methyl-benzoic-acid-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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